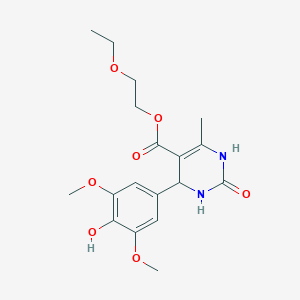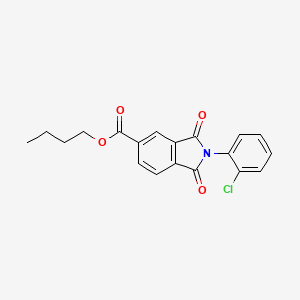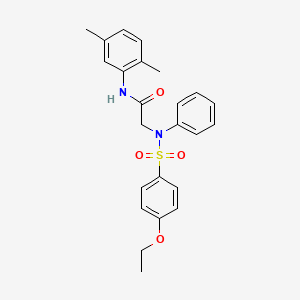
2-Ethoxyethyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-hidroxi-3,5-dimetoxi fenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de 2-etoxietílico es un complejo compuesto orgánico con aplicaciones potenciales en diversos campos científicos. Este compuesto presenta un anillo de tetrahidropirimidina sustituido con grupos etoxietílico, hidroxilo y dimetoxi fenil, lo que lo convierte en una molécula única para la investigación y los fines industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(4-hidroxi-3,5-dimetoxi fenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de 2-etoxietílico generalmente involucra reacciones orgánicas de múltiples pasos. Los materiales de partida a menudo incluyen 4-hidroxi-3,5-dimetoxi benzaldehído y acetoacetato de etilo. La reacción avanza a través de una serie de pasos de condensación y ciclización bajo condiciones controladas, como temperaturas específicas y niveles de pH .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas para maximizar el rendimiento y la pureza. Técnicas como la síntesis de flujo continuo y el uso de catalizadores pueden mejorar la eficiencia del proceso de producción. Las condiciones de reacción se controlan cuidadosamente para garantizar la coherencia y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
4-(4-hidroxi-3,5-dimetoxi fenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de 2-etoxietílico experimenta diversas reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar las cetonas o aldehídos correspondientes.
Reducción: Los grupos carbonilo se pueden reducir a alcoholes.
Sustitución: El grupo etoxietílico se puede sustituir por otros grupos alquilo o arilo en condiciones apropiadas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y diversos catalizadores para reacciones de sustitución. Las condiciones a menudo implican solventes específicos, temperaturas y tiempos de reacción para lograr las transformaciones deseadas .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden conducir a una variedad de derivados con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
4-(4-hidroxi-3,5-dimetoxi fenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de 2-etoxietílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos y como compuesto líder para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 4-(4-hidroxi-3,5-dimetoxi fenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de 2-etoxietílico involucra su interacción con objetivos y vías moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación y el contexto específicos de uso .
Comparación Con Compuestos Similares
Compuestos similares
3,4-Dimetoxi fenetilamina: Un compuesto con grupos metoxi fenil similares pero estructura y propiedades generales diferentes.
Siringaldehído: Contiene grupos hidroxilo y metoxi similares pero carece del anillo de tetrahidropirimidina.
Flavonoides: Una clase de compuestos con estructuras fenólicas similares pero diferentes grupos funcionales y actividades biológicas.
Unicidad
4-(4-hidroxi-3,5-dimetoxi fenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de 2-etoxietílico es único debido a su combinación específica de grupos funcionales y estructura cíclica.
Propiedades
Fórmula molecular |
C18H24N2O7 |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
2-ethoxyethyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H24N2O7/c1-5-26-6-7-27-17(22)14-10(2)19-18(23)20-15(14)11-8-12(24-3)16(21)13(9-11)25-4/h8-9,15,21H,5-7H2,1-4H3,(H2,19,20,23) |
Clave InChI |
KGVQINYEQRRPSW-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C(=C2)OC)O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2E)-2-(5-bromo-2-hydroxy-3-nitrobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11623104.png)
![(5Z)-5-(4-methylbenzylidene)-3-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11623112.png)


![N-(4-Methylphenyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide](/img/structure/B11623137.png)
![Dimethyl 2-({[(4-methylphenyl)sulfonyl]carbamoyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11623139.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-fluorobenzylidene)hydrazinyl]ethanol](/img/structure/B11623141.png)
![3-(2-nitrophenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11623152.png)
![2-Phenethylamino-3-(phenethylimino-methyl)-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623160.png)
![3-Ethyl 6-methyl 4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11623165.png)
![Methyl 2-({2-oxo-2-phenyl-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11623173.png)
![methyl {3-[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B11623193.png)

![2-bromo-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11623197.png)
